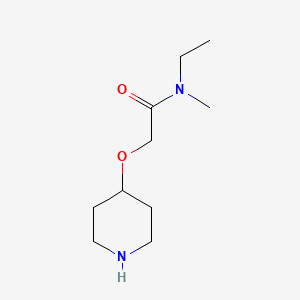![molecular formula C10H9NO3 B11767628 Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate CAS No. 538342-16-4](/img/structure/B11767628.png)
Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4H-benzo[e][1,2]oxazine-3-carboxylate de méthyle est un composé hétérocyclique appartenant à la famille des oxazines. Il se caractérise par un système cyclique fusionné de benzène et d’oxazine, avec un groupe carboxylate attaché au cycle oxazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4H-benzo[e][1,2]oxazine-3-carboxylate de méthyle implique généralement des réactions de cyclisation. Une méthode courante est la cycloisomérisation catalysée par l’or(I) des N-(2-alcynyl)aryl benzamides. Cette réaction se déroule via une voie 6-exo-dig, produisant l’oxazine souhaitée dans des conditions douces, telles que la température ambiante ou 30 °C, sans avoir besoin d’une atmosphère inerte .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La possibilité de mise à l’échelle de la cycloisomérisation catalysée par l’or(I) suggère qu’elle pourrait être adaptée à une production à plus grande échelle avec une optimisation appropriée des conditions de réaction et du chargement du catalyseur.
Analyse Des Réactions Chimiques
Types de réactions
Le 4H-benzo[e][1,2]oxazine-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut mener à des dérivés différents.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des techniques de laboratoire standard, telles que le reflux dans des solvants appropriés ou l’utilisation de quantités catalytiques de réactifs.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels sur le cycle aromatique.
Applications De Recherche Scientifique
Le 4H-benzo[e][1,2]oxazine-3-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Ses dérivés peuvent être explorés pour des applications pharmaceutiques, y compris comme candidats médicaments potentiels pour diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la résistance à la chaleur ou la conductivité électrique.
Mécanisme D'action
Le mécanisme d’action du 4H-benzo[e][1,2]oxazine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à l’activité biologique observée. Les voies et les cibles exactes peuvent varier en fonction de l’application spécifique et du dérivé du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
4H-benzo[d][1,3]oxazine : Un autre membre de la famille des oxazines, avec des caractéristiques structurales similaires mais des motifs de substitution différents.
Benzoxazinone : Un composé apparenté avec une structure de base similaire mais qui diffère par la présence d’un groupe carbonyle.
Unicité
Le 4H-benzo[e][1,2]oxazine-3-carboxylate de méthyle est unique en raison de son motif de substitution spécifique et de la présence du groupe carboxylate, qui peut influencer sa réactivité et ses applications potentielles. Sa capacité à subir diverses réactions chimiques et son activité biologique en font un composé précieux pour des recherches et un développement futurs.
Propriétés
Numéro CAS |
538342-16-4 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 4H-1,2-benzoxazine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-6-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3 |
Clé InChI |
URPMFHFLOXNCLJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


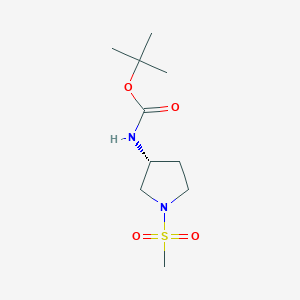
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
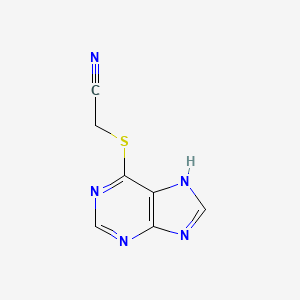
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)

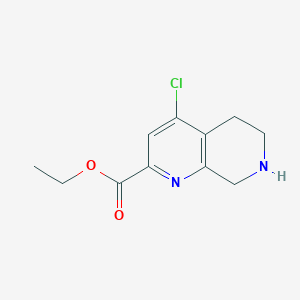
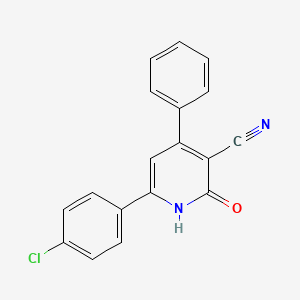
![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)
